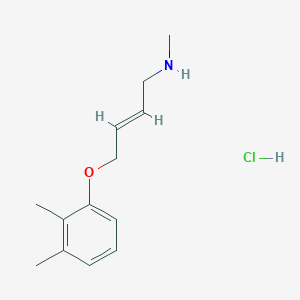![molecular formula C24H37N3OS2 B5976121 N-(1-benzylpyrrolidin-3-yl)-3-[1-(1,4-dithiepan-6-yl)piperidin-4-yl]propanamide](/img/structure/B5976121.png)
N-(1-benzylpyrrolidin-3-yl)-3-[1-(1,4-dithiepan-6-yl)piperidin-4-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-benzylpyrrolidin-3-yl)-3-[1-(1,4-dithiepan-6-yl)piperidin-4-yl]propanamide is a complex organic compound that features a combination of pyrrolidine, dithiepan, and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzylpyrrolidin-3-yl)-3-[1-(1,4-dithiepan-6-yl)piperidin-4-yl]propanamide typically involves multi-step organic synthesis. The process may start with the preparation of the pyrrolidine and piperidine intermediates, followed by the introduction of the dithiepan ring. The final step involves the formation of the propanamide linkage.
-
Step 1: Synthesis of Pyrrolidine Intermediate
- React benzylamine with a suitable aldehyde to form the benzylpyrrolidine intermediate.
- Reaction conditions: Solvent (e.g., ethanol), temperature (e.g., reflux), and catalyst (e.g., acid catalyst).
-
Step 2: Synthesis of Piperidine Intermediate
- React a suitable piperidine derivative with a dithiepan precursor to form the dithiepan-piperidine intermediate.
- Reaction conditions: Solvent (e.g., dichloromethane), temperature (e.g., room temperature), and catalyst (e.g., base catalyst).
-
Step 3: Formation of Propanamide Linkage
- Couple the pyrrolidine and piperidine intermediates using a coupling reagent (e.g., EDCI) to form the final compound.
- Reaction conditions: Solvent (e.g., DMF), temperature (e.g., room temperature), and catalyst (e.g., base catalyst).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and automation to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzylpyrrolidin-3-yl)-3-[1-(1,4-dithiepan-6-yl)piperidin-4-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the amide or other functional groups.
Substitution: The compound can undergo substitution reactions to introduce different substituents on the aromatic ring or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under mild conditions.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may yield amine or alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-benzylpyrrolidin-3-yl)-3-[1-(1,4-dithiepan-6-yl)piperidin-4-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(1-benzylpyrrolidin-3-yl)-3-[1-(1,4-dithiepan-6-yl)piperidin-4-yl]propanamide: can be compared with other compounds that have similar structural features, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique biological or chemical properties compared to similar compounds.
Properties
IUPAC Name |
N-(1-benzylpyrrolidin-3-yl)-3-[1-(1,4-dithiepan-6-yl)piperidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H37N3OS2/c28-24(25-22-10-11-26(17-22)16-21-4-2-1-3-5-21)7-6-20-8-12-27(13-9-20)23-18-29-14-15-30-19-23/h1-5,20,22-23H,6-19H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJCGQDRSBHCLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)NC2CCN(C2)CC3=CC=CC=C3)C4CSCCSC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H37N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2-ethylanilino)-1-oxopropan-2-yl]benzamide](/img/structure/B5976051.png)
![ETHYL 2-{4-[2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ACETAMIDO]-3,5-DIMETHYL-1H-PYRAZOL-1-YL}ACETATE](/img/structure/B5976062.png)
![5-(1-piperidinylcarbonyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one](/img/structure/B5976064.png)

![N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5976084.png)
![[3-[(3-chlorophenyl)methyl]-1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl]methanol](/img/structure/B5976093.png)
![1-(3-chlorophenyl)-4-[(4,5-dimethoxy-2-nitrophenyl)methyl]piperazine](/img/structure/B5976106.png)
![1-benzyl-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B5976112.png)
![methyl N-{[3-hydroxy-1-(3-methylbenzyl)-2-oxo-3-piperidinyl]methyl}glycinate](/img/structure/B5976127.png)
![2-[benzyl-[(4-phenylphenyl)methyl]amino]ethanol](/img/structure/B5976132.png)
![2-{[5-(1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B5976138.png)
![N-[(3-ethyl-5-isoxazolyl)methyl]-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B5976142.png)
![4-[(2-Methylphenyl)methyl]-3-(2-oxo-2-piperidin-1-ylethyl)piperazin-2-one](/img/structure/B5976143.png)
